

RAF265 osteoclast formation inhibition

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Compound Focus: Raf265

CAS No.: 927880-90-8

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RAF265 at a Glance

RAF265 is an orally bioavailable, small-molecule kinase inhibitor with a unique dual mechanism of action, targeting both **mutant and wild-type BRAF/CRAF** kinases and **VEGFR2** [1] [2]. Its long serum half-life of approximately **200 hours** supports continuous target inhibition with once-daily dosing [1].

Quantitative Data Summary

The potency of **RAF265** in preclinical and clinical settings is summarized in the following tables.

Table 1: Preclinical Efficacy in Osteoclastogenesis Assays This data is derived from *in vitro* studies using human peripheral blood mononuclear cells (PBMCs) [3].

Process Inhibited	IC ₅₀ Value	Key Molecular Effects
Osteoclast Differentiation	~160 nM	Downregulation of c-Fos and NFATc1 ; Inhibition of ERK phosphorylation [3].
Osteoclast Resorption	~20 nM	Reduced expression of cathepsin K , MMP-9 , αVβ3 integrin , ATP6V1A (V-ATPase) , and others [3].

Table 2: Clinical Trial Findings (Phase I in Metastatic Melanoma) This data comes from a phase I dose-escalation study involving 77 patients [1].

Parameter	Result / Finding
Maximum Tolerated Dose (MTD)	48 mg once daily
Most Common Treatment-Related Adverse Events	Fatigue (52%), Diarrhea (34%), Weight Loss (31%), Vitreous Floaters (27%) [1].
Objective Tumor Response (per RECIST 1.0)	12.1% (8 of 66 evaluable patients; 7 partial responses, 1 complete response) [1].
Response by BRAF Status	Observed in both BRAF-mutant and BRAF wild-type patients [1].
Metabolic Response (FDG-PET)	20.7% (12 of 58 evaluable patients had a partial metabolic response) [1].

Experimental Evidence & Protocol Outline

The inhibitory effects of **RAF265** on osteoclasts were established through a series of standard *in vitro* assays [3].

- **Cell Culture for Osteoclastogenesis:** Human PBMCs were isolated and cultured in the presence of **M-CSF** and **RANKL** to induce osteoclast differentiation. **RAF265** was added to the culture medium at varying concentrations to assess its effects [3].
- **Resorption Assay:** Differentiated osteoclasts were plated on calcium-coated substrates. The inhibition of bone resorption was quantified by measuring the reduction in resorption pit area following **RAF265** treatment [3].
- **Mechanism of Action Analysis:**
 - **Immunoblotting (Western Blot):** Used to detect inhibition of phosphorylated ERK (p-ERK) and reduced protein levels of key transcription factors like c-Fos and NFATc1 [3].
 - **Real-time RT-PCR:** Employed to measure the downregulation of genes critical for osteoclast function (e.g., CTSK for cathepsin K, MMP9, ATP6V1A) [3].
 - **Flow Cytometry:** Could be utilized to analyze surface receptor expression or cell viability.

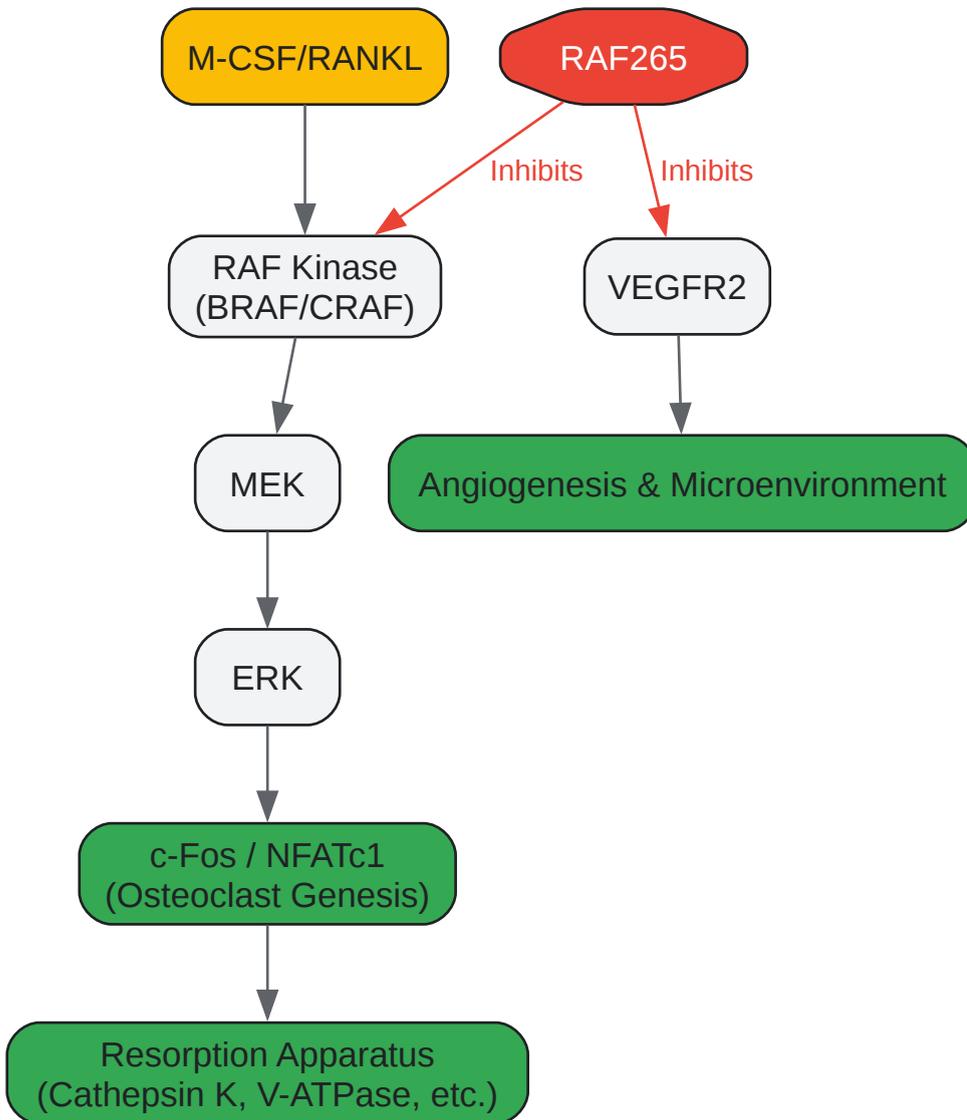
Therapeutic Implications & Clinical Perspective

The preclinical data suggests **RAF265** could be repurposed for **skeletal disorders associated with excessive bone resorption** [3]. Its dual inhibition of the RAF/MEK/ERK pathway and VEGFR2 positions it to simultaneously target osteoclast formation and the bone-destructive microenvironment.

However, the clinical development of **RAF265** in melanoma, while demonstrating **proof-of-concept for target modulation**, was limited by its toxicity profile and the subsequent development of more selective BRAF inhibitors [1]. Research has also explored its potential in other cancers, such as medullary thyroid cancer, where it showed synergistic antitumour activity when combined with the PI3K inhibitor ZSTK474 [2].

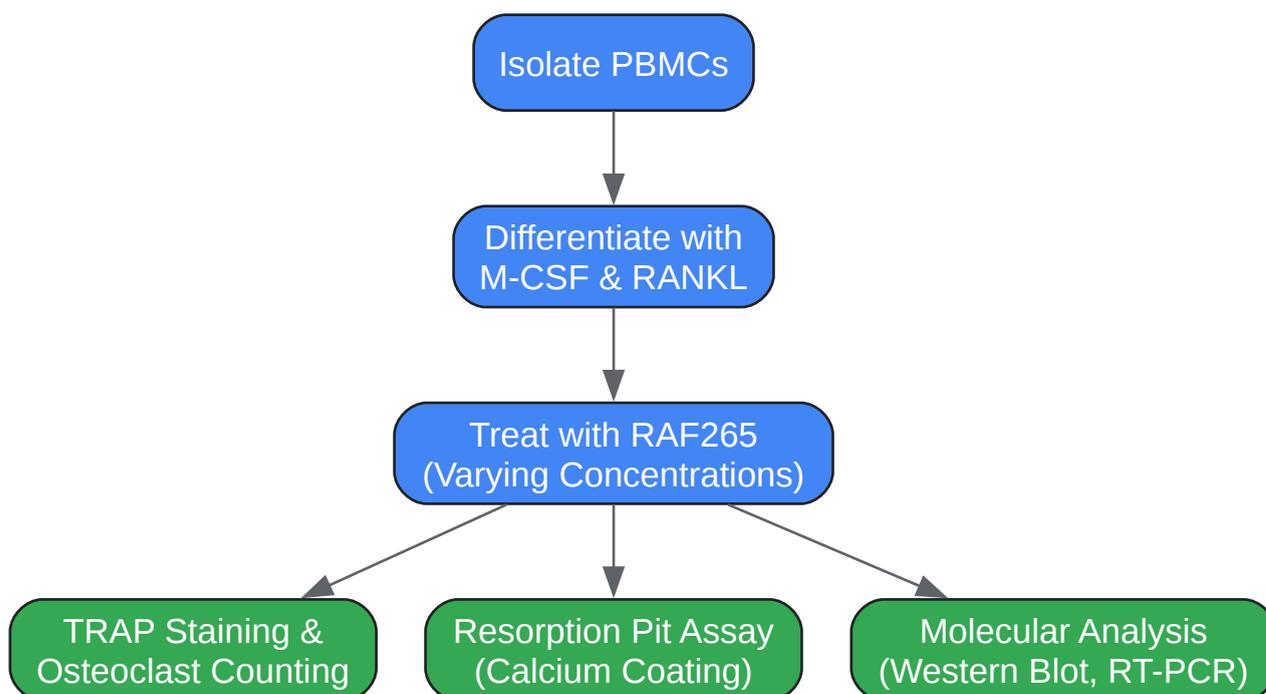
Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular mechanism and a typical experimental workflow for studying **RAF265**.



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*Diagram 1: **RAF265** dually inhibits the RAF/MEK/ERK signaling pathway and VEGFR2, impacting osteoclast formation and function.*



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Diagram 2: A standard experimental workflow for evaluating **RAF265's** effect on osteoclast formation and function in vitro.

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